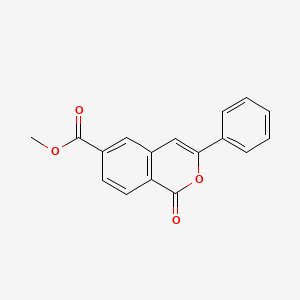

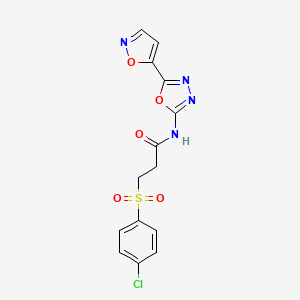

Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate involves several steps. One common approach is the reaction of 4-hydroxybenzaldehyde with appropriate reagents. After monitoring the total consumption of 4-hydroxybenzaldehyde, the acetone is removed, and the resulting solid is suspended in water and extracted using methylene chloride .

Molecular Structure Analysis

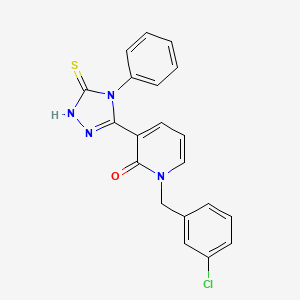

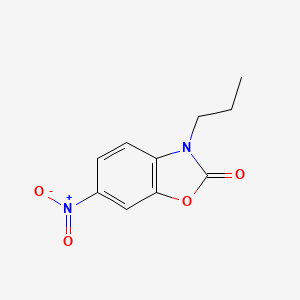

The molecular structure of Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate consists of a fused isochromene ring system with a phenyl group and an ester moiety. The carbonyl group at position 1 contributes to its reactivity and potential biological activity. The compound’s molecular weight is approximately 280.28 g/mol .

Scientific Research Applications

1. Chemical Synthesis and Modifications

Research has explored the synthesis and modification of compounds related to Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate. Riabchenko et al. (2020) investigated new amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, revealing intricate chemical interactions and synthesis pathways (Riabchenko et al., 2020). Additionally, Topolovčan et al. (2021) reported a total synthesis method for methyl 1,5,8-trimethoxy-1H-isochromene-3-carboxylate and its derivatives, demonstrating advanced chemical techniques in synthesizing isochromene-containing products (Topolovčan et al., 2021).

2. NMR and Spectroscopic Studies

Parveen et al. (2007) conducted 1H NMR and mass spectroscopic studies on new disperse dyes synthesized from compounds structurally similar to Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate. These studies enhance understanding of the molecular structure and properties of such compounds (Parveen et al., 2007).

3. Dye Synthesis and Textile Applications

The synthesis and application of dyes derived from isochromene compounds have been a subject of research. Parveen et al. (2007) also explored the application of synthesized dyes on polyester fabric, examining color fastness properties, which is crucial for textile industry applications (Parveen et al., 2007).

4. Electrochemical Studies

Sosonkin et al. (1981) investigated the electrochemical oxidation of compounds related to Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate. This research offers insights into the electrochemical properties and potential applications of such compounds in various fields (Sosonkin et al., 1981).

5. Crystal Structure Analysis

Research by Vicentes et al. (2013) on the crystal structure of compounds similar to Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate provides valuable information on molecular conformations and interactions, which are essential for understanding the chemical behavior and potential applications of these compounds (Vicentes et al., 2013).

Safety and Hazards

While specific safety data for this compound are limited, standard precautions should be followed when handling any chemical substance. Use appropriate protective equipment, work in a well-ventilated area, and avoid skin or eye contact. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name |

methyl 1-oxo-3-phenylisochromene-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-20-16(18)12-7-8-14-13(9-12)10-15(21-17(14)19)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGZCAJEWUBZNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)OC(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-oxo-3-phenyl-1H-isochromene-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)

![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2773471.png)

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)

![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)

![Methyl 6-chloro-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}quinoline-2-carboxylate](/img/structure/B2773477.png)